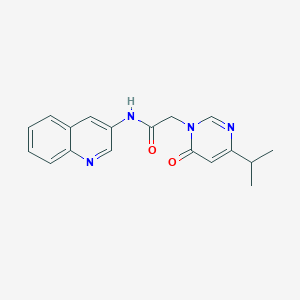

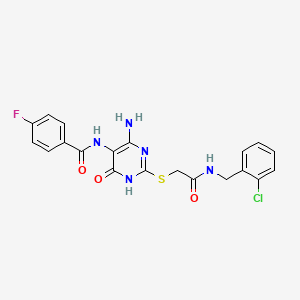

![molecular formula C13H17FN4 B2913014 5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole CAS No. 2097937-55-6](/img/structure/B2913014.png)

5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole” is a compound that contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This compound also contains a piperazine ring and a fluorine atom . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Fluorine is a chemical element with the symbol F and atomic number 9. It is the lightest halogen and exists as a highly toxic pale yellow diatomic gas at standard conditions .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of fluorinated carboxylic acids and pyridinediamines . This method is high-yielding (54%–99%) with a broad scope and is operationally simple with potential application to parallel synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzimidazole core, a piperazine ring, and a fluorine atom . The benzimidazole core is a fused aromatic ring that consists of a benzene ring fused to an imidazole ring . The piperazine ring is a six-membered ring with two nitrogen atoms at opposite positions . The fluorine atom is attached to the benzimidazole core .Aplicaciones Científicas De Investigación

Serotonin Receptor Antagonism

A study focused on synthesizing a series of indoles substituted with piperazinyl, aiming for high affinity and selectivity towards serotonin 5-HT2 receptors, with potential applications in treating neurological disorders. The introduction of a methyl group in certain positions of the indole resulted in increased selectivity for the 5-HT2 receptor, highlighting the compound's role in neuropsychiatric disease management (Andersen et al., 1992).

Anticancer Activity

A recent publication described the synthesis of 4-nitroimidazole derivatives, including those with piperazine nucleophiles, and evaluated their anticancer activities. Certain compounds showed potent antiproliferative inhibition against various human cancer cell lines, demonstrating the potential of these derivatives in cancer therapy (Al-Soud et al., 2021).

Antimicrobial and Antioxidant Properties

A study on novel 6-fluorobenzothiazole substituted pyrazole analogues, including those with piperazine aniline presence, showed potent antimicrobial and antioxidant activities. These findings suggest applications in developing new antimicrobial agents (Raparla et al., 2013).

Antidepressant and Anxiolytic Effects

Research into 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione identified compounds with potent 5-HT1A and 5-HT7 receptor ligands, showing significant antidepressant and anxiolytic effects in preliminary in vivo studies (Zagórska et al., 2016).

Antidiabetic Properties

Investigations into piperazine derivatives as new antidiabetic compounds identified several with significant insulin secretion increases, independent of alpha2 adrenoceptor blockage, in rat models of diabetes. This research opens up possibilities for new diabetes treatments (Le Bihan et al., 1999).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to inhibitacetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

Based on the action of similar compounds, it may interact with its target enzyme, ache, and inhibit its activity . This inhibition could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

This pathway is involved in various cognitive functions, including learning and memory .

Pharmacokinetics

Similar compounds have been shown to exhibit various pharmacokinetic properties

Result of Action

Based on the action of similar compounds, it could potentially enhance cholinergic neurotransmission, which could have various effects on cognitive function .

Propiedades

IUPAC Name |

5-fluoro-1-(2-piperazin-1-ylethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN4/c14-11-1-2-13-12(9-11)16-10-18(13)8-7-17-5-3-15-4-6-17/h1-2,9-10,15H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUSCUMVKNUKOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN2C=NC3=C2C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B2912931.png)

![2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B2912932.png)

![N-cyclohexyl-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2912933.png)

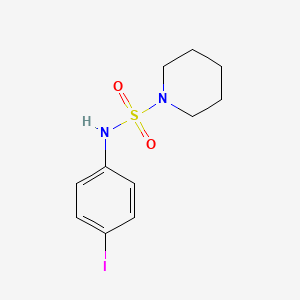

![N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2912938.png)

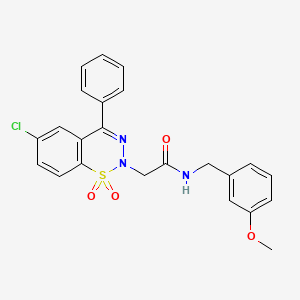

![methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2912944.png)

![4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2912947.png)

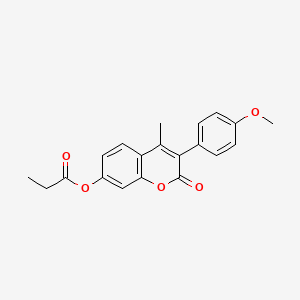

![Ethyl 5-(cyclohexanecarbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2912950.png)